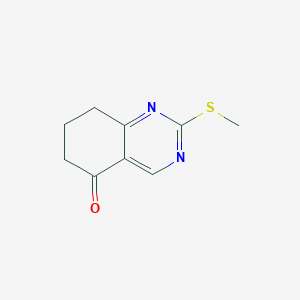

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one

説明

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-35-9) is a bicyclic heterocyclic compound featuring a quinazolinone core substituted with a methylthio (-SCH₃) group at position 2. Its molecular formula is C₉H₁₀N₂OS, with a molecular weight of 194.25 g/mol . This article provides a detailed comparison of this compound with structurally and functionally related analogs.

特性

IUPAC Name |

2-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-13-9-10-5-6-7(11-9)3-2-4-8(6)12/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDXJNWTFCTGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549588 | |

| Record name | 2-(Methylsulfanyl)-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21599-35-9 | |

| Record name | 7,8-Dihydro-2-(methylthio)-5(6H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21599-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and methylthiol.

Cyclization: The 2-aminobenzamide undergoes cyclization with methylthiol in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

化学反応の分析

Types of Reactions

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Dihydroquinazoline derivatives

Substitution: Various substituted quinazolinone derivatives

科学的研究の応用

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation.

類似化合物との比較

Structural Analogs and Substituent Effects

The methylthio group at position 2 distinguishes this compound from other quinazolinone derivatives. Key structural analogs include:

Key Observations :

- Methylthio vs. Thioxo (-S) : Replacement of -SCH₃ with -S (as in 7,7-dimethyl-4-phenyl-2-thioxo derivatives) introduces a reactive thione group, which may enhance intermolecular interactions but reduce stability .

- Bulkier Substituents: Derivatives like the 4-benzylpiperazinyl analog incorporate larger substituents, likely enhancing binding affinity to biological targets such as kinases or monoamine oxidases .

Physical and Chemical Properties

生物活性

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which is recognized for its broad range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₈N₂OS

- Molecular Weight : 184.24 g/mol

- CAS Number : 21599-35-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may modulate receptor functions, leading to altered cellular responses and signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 12.5 | Significant proliferation inhibition |

| HeLa (cervical) | 15.0 | Induction of apoptosis |

| A549 (lung) | 10.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Neuroprotective Effects

In neuroprotection studies, this compound demonstrated protective effects against neurotoxic agents:

- Protection Against Toxins : The compound was effective in preventing cell death induced by toxins such as glutamate and hydrogen peroxide.

| Toxin | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Glutamate | 100 | 85 |

| Hydrogen Peroxide | 50 | 90 |

This suggests a potential application in treating neurodegenerative diseases.

Study on Anticancer Activity

In a controlled laboratory setting, researchers administered varying concentrations of this compound to MDA-MB-231 cells. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 10 µM. The study concluded that the compound might induce apoptosis through mitochondrial pathways.

Neuroprotective Study

A study investigating the neuroprotective effects involved pre-treating neuronal cells with the compound before exposure to neurotoxic agents. Results indicated that pre-treatment with this compound significantly improved cell survival rates compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。